

p-Amino-D-phenylalanine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *p*-amino-D-phenylalanine

Cat. No.: B556569

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For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Amino-D-phenylalanine (p-NH₂-D-Phe) is a non-proteinogenic amino acid, a derivative of the essential amino acid D-phenylalanine. Its unique structure, featuring an amino group substitution on the phenyl ring, imparts distinct chemical properties that make it a valuable building block in medicinal chemistry and drug development. The presence of the D-enantiomeric form offers resistance to enzymatic degradation by proteases, a desirable characteristic for enhancing the in vivo stability and bioavailability of peptide-based therapeutics. This guide provides an in-depth overview of the discovery, synthesis, and applications of **p-amino-D-phenylalanine**, with a focus on its role in the development of novel therapeutic agents.

Discovery and History

The precise historical account of the first synthesis of **p-amino-D-phenylalanine** is not well-documented in readily available scientific literature. However, the broader history of its parent molecule, phenylalanine, dates back to its first description in 1879 and its first synthesis in 1882. The synthesis of derivatives of phenylalanine likely followed in the subsequent decades as synthetic organic chemistry techniques advanced. An early reference to the racemic mixture, poly-p-amino-DL-phenylalanine, appeared in the Journal of the American Chemical Society in 1954, suggesting that the monomer, p-amino-DL-phenylalanine, was available at that time. The

isolation of the specific D-enantiomer would have become more feasible with the development of chiral resolution techniques in the mid-20th century.

Physicochemical Properties

The physicochemical properties of **p-amino-D-phenylalanine** and its common salt form are summarized in the table below. These properties are crucial for its handling, formulation, and application in synthetic and biological systems.

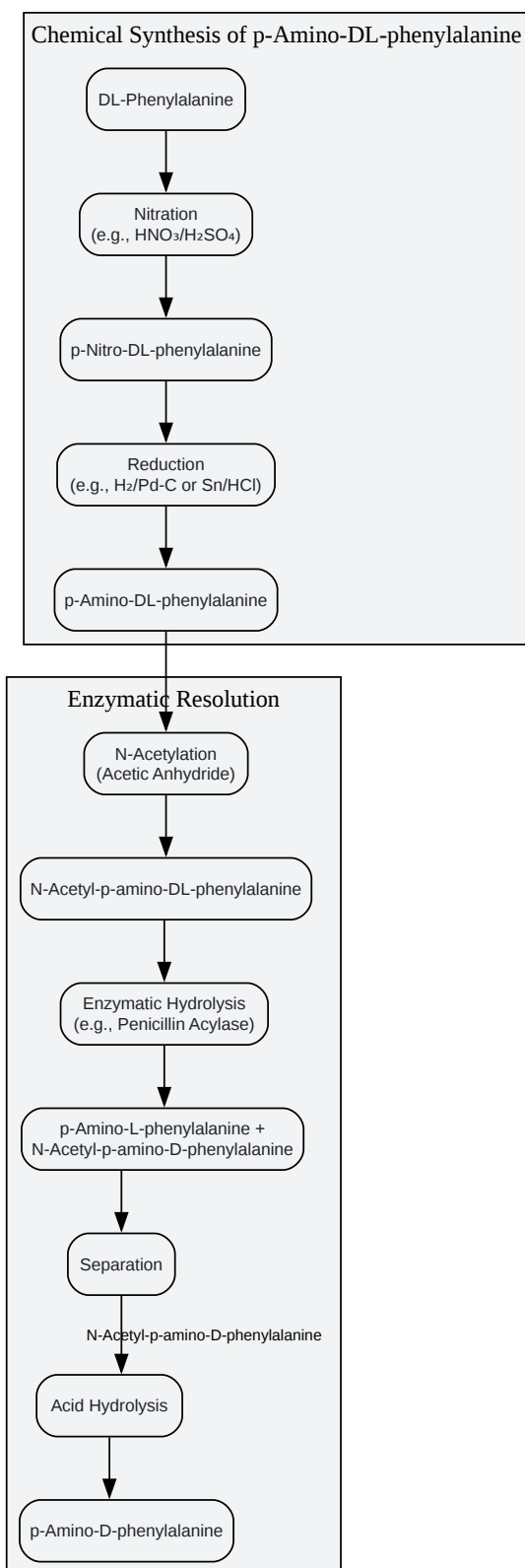
Property	p-Amino-DL-phenylalanine	p-Amino-D-phenylalanine Hydrochloride
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	C ₉ H ₁₃ ClN ₂ O ₂
Molecular Weight	180.20 g/mol	216.66 g/mol
CAS Number	2922-41-0	196408-63-6
Melting Point	255-258 °C (dec.)	Not available
Appearance	White to brown powder	Solid
Solubility	Soluble in water	Not available
pKa	2.14 (predicted)	Not available

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **p-amino-D-phenylalanine** typically involves a multi-step process that includes the synthesis of the racemic mixture (p-amino-DL-phenylalanine) followed by chiral resolution. While a specific, detailed protocol for **p-amino-D-phenylalanine** is not readily available in the literature, a generalizable chemoenzymatic approach can be inferred from the synthesis of other D-phenylalanine derivatives. This approach combines chemical synthesis of a precursor followed by enzymatic resolution to isolate the desired D-enantiomer.

General Chemoenzymatic Synthesis Workflow

A plausible synthetic route involves the nitration of phenylalanine, followed by reduction of the nitro group to an amine, and subsequent enzymatic resolution.



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Generalized Chemoenzymatic Synthesis of **p-Amino-D-phenylalanine**.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-p-amino-DL-phenylalanine (Generalized)

This protocol is a generalized representation based on enzymatic resolution methods for similar amino acids. Specific conditions would require optimization.

- N-Acetylation of p-Amino-DL-phenylalanine:
 - Dissolve p-amino-DL-phenylalanine in a suitable aqueous alkaline solution (e.g., sodium bicarbonate).
 - Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of a base (e.g., NaOH).
 - Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
 - Acidify the solution to precipitate the N-acetyl-p-amino-DL-phenylalanine.
 - Collect the precipitate by filtration, wash with cold water, and dry.
- Enzymatic Resolution:
 - Prepare a buffered solution (e.g., phosphate buffer, pH 7.5) containing N-acetyl-p-amino-DL-phenylalanine.
 - Add a suitable acylase enzyme (e.g., Penicillin G acylase from *E. coli*). The enzyme loading and substrate concentration need to be optimized.
 - Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation.
 - Monitor the progress of the reaction by measuring the formation of the free L-amino acid or the disappearance of the N-acetyl-L-enantiomer using chiral HPLC.
 - Once approximately 50% conversion is reached, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).
- Separation and Isolation:

- Separate the free p-amino-L-phenylalanine from the unreacted N-acetyl-**p-amino-D-phenylalanine** based on their different solubility at a specific pH or by ion-exchange chromatography.
- Isolate the N-acetyl-**p-amino-D-phenylalanine** from the reaction mixture.
- Hydrolysis of N-Acetyl-**p-amino-D-phenylalanine**:
 - Hydrolyze the isolated N-acetyl-**p-amino-D-phenylalanine** using an acidic solution (e.g., 2M HCl) under reflux.
 - Monitor the completion of the hydrolysis by TLC or HPLC.
 - Neutralize the solution and isolate the **p-amino-D-phenylalanine** by crystallization at its isoelectric point.
 - Wash the crystals with cold water and ethanol, and dry under vacuum.

Applications in Drug Development

D-amino acids, including derivatives like **p-amino-D-phenylalanine**, are of significant interest in drug design and development. Their incorporation into peptides can enhance proteolytic stability, leading to a longer in vivo half-life. The p-amino group also provides a site for further chemical modification, allowing for the attachment of other functional groups or for altering the electronic properties of the aromatic ring.

While specific drugs containing **p-amino-D-phenylalanine** are not prominently documented, D-phenylalanine and its analogs are key components in various therapeutic agents. For instance, D-phenylalanine has been investigated for its potential analgesic effects, which are thought to be mediated by the inhibition of enkephalin-degrading enzymes.

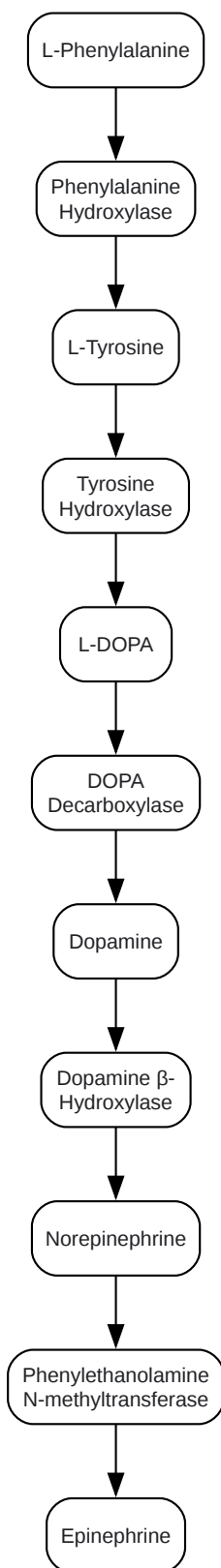
The application of **p-amino-D-phenylalanine** is likely as a building block in the synthesis of more complex molecules, such as peptidomimetics and small molecule inhibitors, where its structural features can contribute to target binding and improved pharmacokinetic properties.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of **p-amino-D-phenylalanine** with specific signaling pathways. The biological effects of its parent molecule, L-phenylalanine, are well-established, as it serves as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine.

It is plausible that **p-amino-D-phenylalanine** could act as an antagonist or a weak agonist at receptors that normally bind L-phenylalanine or its metabolites. However, without specific studies, any proposed signaling pathway would be speculative. Further research is needed to elucidate the specific biological targets and signaling cascades that may be modulated by **p-amino-D-phenylalanine**.

Below is a simplified diagram of the well-established catecholamine biosynthesis pathway, for which L-phenylalanine is a precursor. The potential influence of **p-amino-D-phenylalanine** on this pathway is currently unknown.



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Catecholamine Biosynthesis Pathway.

Conclusion

p-Amino-D-phenylalanine is a non-natural amino acid with significant potential in the field of drug discovery and development. Its unique structural features, including the D-configuration and the p-amino substitution, offer advantages for the design of novel therapeutics with enhanced stability and functionality. While its specific history and biological mechanisms are not yet fully elucidated in publicly available literature, the foundational knowledge of D-amino acid chemistry and enzymatic resolution techniques provides a strong basis for its synthesis and application. Further research into the specific biological targets and signaling pathways of **p-amino-D-phenylalanine** will be crucial for unlocking its full therapeutic potential.

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